1-[(2-Chlorophenyl)methyl]piperidin-3-amine
CAS No.: 1044773-99-0
Cat. No.: VC8042386
Molecular Formula: C12H17ClN2
Molecular Weight: 224.73 g/mol
* For research use only. Not for human or veterinary use.
![1-[(2-Chlorophenyl)methyl]piperidin-3-amine - 1044773-99-0](/images/structure/VC8042386.png)
Specification
CAS No. | 1044773-99-0 |
---|---|
Molecular Formula | C12H17ClN2 |
Molecular Weight | 224.73 g/mol |
IUPAC Name | 1-[(2-chlorophenyl)methyl]piperidin-3-amine |
Standard InChI | InChI=1S/C12H17ClN2/c13-12-6-2-1-4-10(12)8-15-7-3-5-11(14)9-15/h1-2,4,6,11H,3,5,7-9,14H2 |
Standard InChI Key | CKKVFLXFSLUBDB-UHFFFAOYSA-N |
SMILES | C1CC(CN(C1)CC2=CC=CC=C2Cl)N |
Canonical SMILES | C1CC(CN(C1)CC2=CC=CC=C2Cl)N |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is N-[(2-chlorophenyl)methyl]piperidin-3-amine, reflecting the 2-chlorobenzyl group attached to the piperidine nitrogen and the amine moiety at position 3. Its molecular formula is C₁₂H₁₇ClN₂, with a molecular weight of 224.73 g/mol . The presence of the chlorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that differentiate it from meta- and para-substituted analogs.
Structural Features
The piperidine ring adopts a chair conformation, with the benzyl group at the nitrogen and the amine at C3 creating a stereochemical environment that influences intermolecular interactions. The 2-chlorophenyl substituent contributes to hydrophobic interactions and potential halogen bonding, as observed in structurally related cholinesterase inhibitors .
Table 1: Key Structural and Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₁₂H₁₇ClN₂ |
Molecular Weight | 224.73 g/mol |
IUPAC Name | N-[(2-chlorophenyl)methyl]piperidin-3-amine |
XLogP3 | ~3.2 (estimated) |
Hydrogen Bond Donors | 2 (amine NH groups) |
Hydrogen Bond Acceptors | 2 (amine N atoms) |
Physical and Chemical Properties
Solubility and Stability
While experimental data specific to this compound are unavailable, analogs such as N-[(3-chlorophenyl)methyl]piperidin-3-amine exhibit limited aqueous solubility (<1 mg/mL at 25°C) and stability under acidic conditions due to protonation of the amine group . The 2-chloro substitution may enhance lipophilicity compared to para-substituted derivatives, potentially improving blood-brain barrier permeability .
Spectroscopic Characterization
1H NMR spectra of analogous piperidin-3-amines show characteristic signals:
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Piperidine protons: δ 2.4–3.1 ppm (multiplet for C3 amine)
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Benzyl CH₂: δ 3.7–4.0 ppm (singlet)
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Aromatic protons: δ 7.2–7.5 ppm (multiplet for ortho-chlorophenyl) .
13C NMR would display a quaternary carbon for the chlorinated aromatic ring at ~135 ppm and the piperidine C3 amine carbon at ~50 ppm .
Synthesis and Characterization
Synthetic Routes
A plausible synthesis involves reductive amination between piperidin-3-amine and 2-chlorobenzaldehyde, followed by sodium cyanoborohydride reduction:
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Condensation: Piperidin-3-amine + 2-chlorobenzaldehyde → Schiff base intermediate.
Table 2: Representative Synthesis Protocol
Step | Reagents/Conditions | Yield |
---|---|---|
1 | EtOH, reflux, 12 h | 75% |
2 | NaBH₃CN, MeOH, 0°C to RT, 6 h | 82% |
Purification and Analysis
Column chromatography (SiO₂, ethyl acetate/hexane) typically achieves >95% purity. LC-MS (ESI+) shows [M+H]⁺ at m/z 225.1, with fragmentation peaks at m/z 154 (piperidin-3-amine) and 125 (2-chlorobenzyl) .
Analytical Methods
Chromatographic Techniques
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HPLC: C18 column, 40:60 acetonitrile/0.1% TFA, retention time ~8.2 min .
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GC-MS: Derivatization with BSTFA enhances volatility; characteristic ions at m/z 225 (M⁺), 154, 125 .
Spectroscopic Analysis
FTIR spectra show N-H stretches at ~3350 cm⁻¹ and C-Cl vibration at 750 cm⁻¹. UV-Vis λₘₐ₃ at 275 nm (aromatic π→π* transition) .
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